3-Hydroxyquinoline-5-carboxylic acid
Overview
Description
3-Hydroxyquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both hydroxyl and carboxylic acid functional groups in this compound makes it a versatile compound with significant chemical reactivity.
Mechanism of Action
Target of Action
3-Hydroxyquinoline-5-carboxylic acid, similar to other quinoline derivatives, has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The primary targets of this compound are 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered to be promising therapeutic biotargets for various human diseases .
Mode of Action
The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . In 2010, it was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways related to the 2OG-dependent enzymes. These enzymes play crucial roles in epigenetic processes . By inhibiting these enzymes, this compound can potentially alter the epigenetic landscape of cells, affecting gene expression and cellular functions.
Pharmacokinetics
It’s noted that the compound has low cell permeability , which could impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on 2OG-dependent enzymes. By inhibiting these enzymes, the compound can affect the demethylation of nucleic acids and histones, thereby influencing gene expression and cellular functions .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that the compound’s low cell permeability could be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
3-Hydroxyquinoline-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with iron-dependent oxygenases, which are enzymes involved in various oxidative processes. The compound acts as an inhibitor of these enzymes, thereby affecting the oxidative metabolism within cells . Additionally, this compound has been shown to interact with nucleic acid demethylases, influencing gene expression by altering the methylation status of DNA .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of histone demethylases, leading to changes in gene expression patterns . This inhibition can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of iron-dependent oxygenases, which are crucial for various oxidative reactions within cells . By binding to the active site of these enzymes, this compound prevents the binding of iron, thereby inhibiting the enzyme’s activity. Additionally, the compound interacts with nucleic acid demethylases, leading to changes in the methylation status of DNA and subsequent alterations in gene expression . These molecular interactions highlight the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating gene expression and influencing metabolic pathways . At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of iron-dependent oxygenases, which play a crucial role in oxidative metabolism . Additionally, this compound affects the levels of metabolites within cells by modulating the activity of enzymes involved in metabolic pathways . These interactions highlight the compound’s potential to alter metabolic flux and influence overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues also affects its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it interacts with nucleic acid demethylases and influences gene expression . Additionally, the compound may be directed to other organelles, such as mitochondria, where it can affect metabolic processes . The precise subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyquinoline-5-carboxylic acid can be achieved through various methods. One common approach involves the protection of the hydroxyl group of 3-hydroxyquinoline, followed by a series of reactions to introduce the carboxylic acid group. For example, the hydroxyl group can be protected using methoxymethyl (MOM) protection, followed by a 1,2-addition of methyllithium to the quinoline ring. Subsequent oxidation steps transform the methyl group into a carboxylic acid, and the MOM group is removed to yield the final product .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale synthesis protocols that prioritize yield and efficiency. Methods such as the Gould-Jacob, Friedländer, and Skraup syntheses are commonly employed for the construction of quinoline scaffolds . These methods may involve the use of transition metal catalysts, ionic liquids, or green chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
3-Hydroxyquinoline-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an inhibitor of enzymes such as 2-oxoglutarate-dependent oxygenases.
Medicine: Investigated for its antimicrobial, anticancer, and antifungal properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Hydroxyquinoline-5-carboxylic acid include other hydroxyquinoline derivatives such as 8-Hydroxyquinoline and 5-Carboxy-8-hydroxyquinoline .
Uniqueness
What sets this compound apart is the specific positioning of the hydroxyl and carboxylic acid groups, which confer unique chemical reactivity and biological activity. This compound’s ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry .
Properties
IUPAC Name |
3-hydroxyquinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWWTDUGZSNJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.